Fosmanogepix
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fosmanogepix is an experimental antifungal drug being developed by Amplyx Pharmaceuticals, now under Pfizer and Basilea . It is a first-in-class antifungal targeting the fungal enzyme Glycosylphosphatidylinositol-anchored Wall protein Transfer 1 (Gwt1), with broad-spectrum activity against yeasts and molds, including multidrug-resistant fungi . This compound is formulated for both intravenous and oral administration .
准备方法
Fosmanogepix is synthesized through a series of chemical reactions involving the formation of its active moiety, manogepix. The synthetic route involves the preparation of intermediate compounds, followed by their conversion into the final product. The industrial production methods for this compound involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .
化学反应分析
Fosmanogepix undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are intermediates that are further processed to yield the final active compound, manogepix .
科学研究应用
Fosmanogepix has shown significant potential in the treatment of invasive fungal infections, including aspergillosis, candidaemia, and coccidioidomycosis . It has demonstrated broad-spectrum in vitro activity against yeasts and molds, including difficult-to-treat pathogens . This compound is also being investigated for its efficacy in treating infections caused by multidrug-resistant fungi . Its high oral bioavailability and favorable drug-drug interaction profiles make it an attractive option for clinical use .
作用机制
Fosmanogepix is a prodrug that is converted into its active form, manogepix, in vivo . Manogepix targets the enzyme Gwt1, which is involved in the glycosylphosphatidylinositol biosynthesis pathway . By inhibiting this enzyme, this compound prevents the fungi from properly modifying certain GPI-anchored proteins essential to the fungal life cycle . This novel mechanism of action makes this compound a first-in-class medication .
相似化合物的比较
Fosmanogepix is unique in its mechanism of action compared to other antifungal agents. Similar compounds include ibrexafungerp, olorofim, opelconazole, and rezafungin . These compounds also target different pathways and enzymes involved in fungal cell wall synthesis and function, but this compound’s inhibition of Gwt1 sets it apart .
属性
IUPAC Name |
[2-amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQONJQKKVAHONF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C([N+](=CC=C4)COP(=O)(O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N4O6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2091769-17-2 |
Source
|
Record name | Fosmanogepix [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2091769172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosmanogepix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15183 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FOSMANOGEPIX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XQ871489P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。